1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol
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Overview
Description
1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol is a chemical compound with the molecular formula C9H19NO2. It contains a cyclopentane ring substituted with a hydroxyl group and an amino group linked via a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxypropyl)cyclopentan-1-ol: Similar structure but lacks the amino group.
Cyclopentanol: Contains a cyclopentane ring with a hydroxyl group but no amino or propyl chain.
3-Aminopropanol: Contains an amino group and a hydroxyl group but lacks the cyclopentane ring.
Uniqueness
1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-[(3-hydroxypropylamino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO2/c11-7-3-6-10-8-9(12)4-1-2-5-9/h10-12H,1-8H2 |
InChI Key |
DTCOSMPKMQFIIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNCCCO)O |
Origin of Product |
United States |
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